3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid
Description
3-{[2-(1H-Indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is a synthetic sulfamoyl benzoic acid derivative characterized by a benzoic acid core linked to a 2-(1H-indol-3-yl)-2-phenylethyl group via a sulfamoyl bridge. Its synthesis, described in , involves multi-step organic reactions, yielding a compound with 95% purity.
Properties
IUPAC Name |
3-[[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(27)17-9-6-10-18(13-17)30(28,29)25-15-20(16-7-2-1-3-8-16)21-14-24-22-12-5-4-11-19(21)22/h1-14,20,24-25H,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGWMFIHPUWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenylethyl halides under basic conditions to form the indole-phenylethyl intermediate. This intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group. Finally, the benzoic acid moiety is introduced through a coupling reaction with a benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds .
Scientific Research Applications
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Binding Affinity and Selectivity: Compound 4 (), a structural analog with a dioxoisoquinolinyl group, exhibits superior binding affinity (−8.53 kcal/mol) compared to simpler sulfamoyl derivatives (−7.94 kcal/mol for compound 3). The target compound’s indole-phenyl ethyl group may mimic the dioxoisoquinolinyl moiety’s aromatic bulk but lacks its electron-deficient character, possibly reducing binding potency.
Biological Activity :
- Marine-derived indole analogs () demonstrate AChE inhibition without cytotoxicity, highlighting the indole moiety’s role in enzyme interaction. The target compound’s sulfamoyl group could further enhance specificity for serine proteases or phosphatases .
- Compound 24 (), a PROTAC degrader, illustrates the versatility of sulfamoyl benzoic acid scaffolds in recruiting E3 ligases. The target compound’s indole-phenyl group may similarly facilitate protein-protein interactions in degradation strategies .
Synthetic Feasibility :
- Compound 24 was synthesized in 73% yield (), suggesting that sulfamoyl benzoic acid derivatives are amenable to scalable synthesis. The target compound’s synthesis () likely faces challenges in regioselective sulfamoylation and indole protection/deprotection steps.
Notes
- The evidence lacks direct biological data for the target compound; conclusions are extrapolated from structural analogs.
- Synthetic protocols (e.g., ) suggest reproducibility, but scalability and purity optimization require further investigation.
- Indole-containing compounds () underscore the importance of aromatic heterocycles in drug design, though substituent choice critically modulates activity and toxicity.
Biological Activity
3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid (CAS No. 877966-22-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.5 g/mol. The compound features an indole moiety, a sulfamoyl group, and a benzoic acid structure, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O5S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877966-22-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole structure can engage in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological macromolecules. The sulfamoyl group may improve solubility and bioavailability, while the benzoic acid component can modulate metabolic pathways.
Biological Activities
- Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against a range of bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for bacterial infections.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, such as cathepsins B and L, which play crucial roles in protein degradation pathways. Enhanced activity of these enzymes is linked to improved cellular homeostasis and potential anti-aging effects.
Case Studies and Research Findings
A study published in Nature highlighted the effects of benzoic acid derivatives on proteostasis networks, revealing that certain compounds could enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy pathways in human fibroblasts. Among these compounds, derivatives similar to this compound exhibited the highest activation rates for cathepsins B and L, suggesting their role as modulators of cellular degradation systems .
Another investigation explored the compound's cytotoxic effects on cancer cell lines (Hep-G2 and A2058), showing minimal cytotoxicity while significantly enhancing proteasomal activity at concentrations as low as 5 μM . This dual effect positions it as a candidate for further development as an anti-cancer agent with favorable safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
